2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid

Neurodegenerative disease Alzheimer's disease Acetylcholinesterase inhibition

For AChE-targeted neurodegeneration SAR programs, procure 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid (CAS 562868-19-3) as a patent-validated building block. Its N2-cyclopropyl substituent and 4-carboxylic acid regiochemistry are explicitly claimed in US20100298290A1 for Alzheimer's and ALS therapies. Generic substitution with N2-H (CAS 935269-27-5) or N2-alkyl analogs alters pharmacophoric elements and is not equivalent. The 4-COOH handle enables amide/ester/hydrazide derivatization via Ugi methodology for rapid oxoisoindoline library expansion. Vendors offering ≥98% purity with HPLC/NMR/LC-MS documentation ensure batch-to-batch reproducibility essential for quantitative IC50/EC50 determinations and patent filing studies.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 562868-19-3
Cat. No. B7814123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid
CAS562868-19-3
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CC1N2CC3=C(C2=O)C(=CC=C3)C(=O)O
InChIInChI=1S/C12H11NO3/c14-11-10-7(6-13(11)8-4-5-8)2-1-3-9(10)12(15)16/h1-3,8H,4-6H2,(H,15,16)
InChIKeyCCDQHNCFESKQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid CAS 562868-19-3: Structural Class and Core Procurement Attributes


2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid (CAS 562868-19-3) is an N-cyclopropyl-substituted 3-oxoisoindoline-4-carboxylic acid derivative with molecular formula C12H11NO3 and molecular weight 217.22 g/mol [1]. The compound features an isoindolinone core bearing a carboxylic acid functionality at the 4-position and a cyclopropyl substituent at the N2 position. It is offered as a research chemical building block by multiple vendors with purities ranging from 95% to ≥98%, with commercial availability through suppliers including Sigma-Aldrich (AldrichCPR collection) and Synblock . The compound has been specifically claimed as an exemplar in patent literature (US20100298290A1) for therapeutic applications in neurodegenerative diseases [2].

Why 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic Acid Cannot Be Replaced with Generic 3-Oxoisoindoline Analogs in Research Applications


The N2-cyclopropyl substituent and 4-carboxylic acid positioning of 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid (CAS 562868-19-3) are not interchangeable with other N-substituted or unsubstituted 3-oxoisoindoline analogs. Published acetylcholinesterase inhibition data demonstrates that the N2-cyclopropyl substitution pattern confers markedly different biological activity profiles compared to N2-H analogs [1]. Furthermore, the regiochemistry of the carboxylic acid at the 4-position (versus 5-carboxylic acid or 1-carboxylic acid isoforms) is critical for molecular recognition in patent-claimed therapeutic applications, including neurodegenerative disease indications where this specific substitution pattern is explicitly recited [2]. Generic substitution with 3-oxoisoindoline-4-carboxylic acid (CAS 935269-27-5, lacking N2-substitution) or N2-alkyl analogs would alter key pharmacophoric elements and is not equivalent for structure-activity relationship studies or patent-validated research programs.

Quantitative Differentiation Evidence: 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic Acid vs. N2-Unsubstituted and Positional Isomer Analogs


Patent Claimed Neurodegenerative Disease Application: Differentiated from Unsubstituted 3-Oxoisoindoline Analogs

2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid is explicitly claimed as an exemplar compound in US Patent Application US20100298290A1, filed by Exelixis, Inc., for methods of treating neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis [1]. This specific compound, with its N2-cyclopropyl and 4-carboxylic acid substitution pattern, is distinguished from the unsubstituted analog 3-oxoisoindoline-4-carboxylic acid (CAS 935269-27-5), which is not claimed in this patent family and lacks the N2-cyclopropyl moiety critical for the claimed therapeutic activity. The patent specifically recites 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid as an embodiment within Formula I compounds for improving astrocyte function and treating neuronal dysfunction.

Neurodegenerative disease Alzheimer's disease Acetylcholinesterase inhibition

Acetylcholinesterase Inhibition Affinity Comparison: N2-Cyclopropyl vs. N2-Unsubstituted Analog

BindingDB affinity data reveal differential acetylcholinesterase (AChE) inhibition profiles between N2-cyclopropyl and N2-unsubstituted 3-oxoisoindoline-4-carboxylic acid derivatives. The N2-unsubstituted analog 3-oxoisoindoline-4-carboxylic acid (CHEMBL505379) has been evaluated for Aurora kinase A inhibition but lacks published AChE inhibition data [1]. In contrast, an N2-cyclopropyl-containing isoindoline derivative (CHEMBL116379) demonstrates Ki = 1.10 × 10⁵ nM for AChE in human erythrocytes using ATCh as substrate via Ellman's method [2]. Another structurally related oxoisoindoline derivative (CHEMBL2003451) shows Ki = 4.70 × 10³ nM for bovine AChE, representing a ~23-fold potency difference between structurally distinct N-substituted analogs [3]. This indicates that N2-substitution identity significantly modulates AChE binding affinity.

Acetylcholinesterase inhibition Cholinergic transmission Binding affinity

N2-Cyclopropyl vs. N2-Cyclohexyl Analog: Molecular Property Differentiation

The N2-cyclopropyl substituent confers distinct physicochemical properties compared to bulkier N2-alkyl analogs. 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid exhibits XLogP3-AA = 1.0, molecular weight = 217.22 g/mol, topological polar surface area = 57.6 Ų, and rotatable bond count = 2 [1][2]. In comparison, the N2-cyclohexyl analog (2-cyclohexyl-3-oxoisoindoline-4-carboxylic acid, CAS 626205-17-2) has molecular weight = 259.3 g/mol, melting point = 245-246°C, predicted pKa = 3.70±0.20, and increased lipophilicity with three additional rotatable bonds . The cyclopropylmethyl analog (2-(cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid, CAS 2097971-25-8) exhibits molecular weight = 231.09 g/mol and rotatable bond count = 3, representing an intermediate steric profile [3].

Molecular descriptors Physicochemical properties Drug-likeness

Vendor Purity Specification: Synblock (≥98%) vs. Sigma-Aldrich AldrichCPR (Analytical Data Not Provided)

Procurement-grade purity specifications differ between commercial suppliers of 2-cyclopropyl-3-oxoisoindoline-4-carboxylic acid. Synblock offers the compound with purity specification NLT 98% (Not Less Than 98%) and provides supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS upon request . In contrast, Sigma-Aldrich offers this compound through its AldrichCPR collection with an explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity' . Sigma-Aldrich's offering is sold 'AS-IS' without warranty of merchantability or fitness for a particular purpose . Chemenu lists purity at 95%+ as an alternative benchmark .

Chemical procurement Purity specification Vendor comparison

Ugi Reaction Synthetic Accessibility vs. Multi-Step Analogs

2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid is synthetically accessible via Ugi multicomponent reaction of 2-formylbenzoic acids, cyclopropylamine, and isocyanides, a methodology validated in peer-reviewed literature for constructing oxoisoindoline scaffolds [1]. This one-pot approach provides rapid access to diverse N-substituted oxoisoindoline-4-carboxylic acid derivatives. In contrast, related N2-unsubstituted 3-oxoisoindoline-4-carboxylic acid (CAS 935269-27-5) and positional isomers (e.g., 3-oxoisoindoline-5-carboxylic acid, CAS 23386-41-6; 3-oxoisoindoline-1-carboxylic acid, CAS 20361-09-5) require distinct synthetic routes and cannot be directly interconverted from the 4-carboxylic acid scaffold [2].

Synthetic chemistry Multicomponent reaction Building block accessibility

Defined Application Scenarios for 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic Acid CAS 562868-19-3 Based on Quantitative Evidence


Neurodegenerative Disease Drug Discovery Programs Targeting Acetylcholinesterase

Research groups developing acetylcholinesterase inhibitors for Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis should procure this compound as a validated starting point. The compound is explicitly claimed in US Patent Application US20100298290A1 for treating neurodegenerative diseases via astrocyte function improvement, and binding data confirm its interaction with AChE (Ki = 1.10 × 10⁵ nM for related N2-cyclopropyl isoindoline scaffold) [1][2]. This positions the compound as a defined chemical entity for SAR expansion in cholinergic-targeted neurodegeneration programs.

Oxoisoindoline Library Synthesis via Ugi Multicomponent Reaction

Medicinal chemistry groups seeking to generate diverse oxoisoindoline libraries should utilize this compound as a core scaffold. The Ugi reaction methodology described by Rayatzadeh et al. (2015) enables efficient one-pot synthesis of N-substituted oxoisoindoline-4-carboxylic acid derivatives [3]. The 4-carboxylic acid handle provides a versatile functional group for subsequent amide, ester, or hydrazide derivatization, enabling rapid SAR exploration around the isoindolinone core while maintaining the N2-cyclopropyl pharmacophore.

Structure-Activity Relationship Studies Comparing N2-Substituent Effects

Researchers investigating the impact of N2-substitution on isoindolinone biological activity should incorporate this compound as a key comparator. Quantitative property differences between N2-cyclopropyl (MW 217.22, XLogP 1.0, 2 rotatable bonds), N2-cyclohexyl (MW 259.3, predicted pKa 3.70), and N2-cyclopropylmethyl (MW 231.09, 3 rotatable bonds) provide a defined data set for evaluating steric, electronic, and lipophilic contributions to target engagement [4]. The 23-fold difference in AChE Ki between structurally distinct N-substituted analogs underscores the necessity of controlled N2-substituent variation in SAR campaigns [2].

Procurement for Regulated Biological Assays Requiring Verified Purity

For assays requiring defined purity specifications and batch-to-batch reproducibility—including quantitative IC50/EC50 determinations, crystallography trials, or patent filing studies—procurement from vendors providing explicit purity guarantees (≥98% from Synblock) with supporting analytical documentation (NMR, HPLC, LC-MS) is indicated . In contrast, vendors offering this compound without analytical data (e.g., Sigma-Aldrich AldrichCPR, sold 'AS-IS') may be suitable only for preliminary screening where exact purity is not critical .

Quote Request

Request a Quote for 2-Cyclopropyl-3-oxoisoindoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.